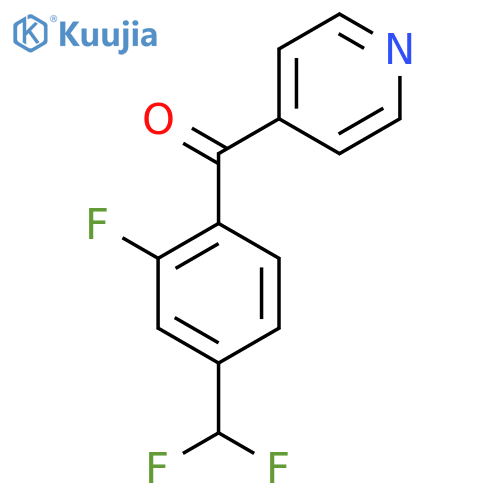

Cas no 1261535-53-8 (4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine)

1261535-53-8 structure

商品名:4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine

CAS番号:1261535-53-8

MF:C13H8F3NO

メガワット:251.20393371582

CID:4985694

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine

-

- インチ: 1S/C13H8F3NO/c14-11-7-9(13(15)16)1-2-10(11)12(18)8-3-5-17-6-4-8/h1-7,13H

- InChIKey: WHPRFRQXQBGTAP-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(F)F)C=CC=1C(C1C=CN=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 292

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 30

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013005163-1g |

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine |

1261535-53-8 | 97% | 1g |

$1475.10 | 2023-09-03 | |

| Alichem | A013005163-500mg |

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine |

1261535-53-8 | 97% | 500mg |

$798.70 | 2023-09-03 | |

| Alichem | A013005163-250mg |

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine |

1261535-53-8 | 97% | 250mg |

$470.40 | 2023-09-03 |

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1261535-53-8 (4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量